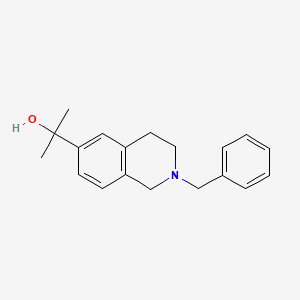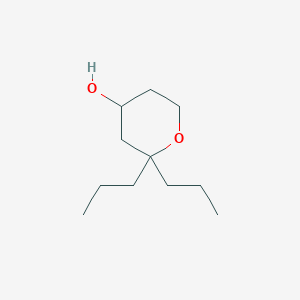
2,2-Dipropyltetrahydro-2H-pyran-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dipropyltetrahydro-2H-pyran-4-ol is an organic compound belonging to the class of tetrahydropyrans. This compound is characterized by a tetrahydropyran ring substituted with two propyl groups at the 2-position and a hydroxyl group at the 4-position. Tetrahydropyrans are known for their presence in various natural products and their utility in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dipropyltetrahydro-2H-pyran-4-ol can be achieved through several methods. One common approach involves the cyclization of 1,5-diketones in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the diketone undergoing intramolecular cyclization to form the tetrahydropyran ring.
Another method involves the use of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters. This one-pot reaction involves a phosphine-catalyzed condensation followed by rearrangement to yield the desired tetrahydropyran .
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 2,5-dihydropyran derivatives. The reaction is typically carried out in the presence of a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
2,2-Dipropyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products
Oxidation: Formation of 2,2-Dipropyltetrahydro-2H-pyran-4-one.
Reduction: Formation of this compound.
Substitution: Formation of various substituted tetrahydropyran derivatives.
科学的研究の応用
2,2-Dipropyltetrahydro-2H-pyran-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of 2,2-Dipropyltetrahydro-2H-pyran-4-ol involves its interaction with specific molecular targets. The hydroxyl group at the 4-position can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the tetrahydropyran ring can interact with hydrophobic regions of proteins and enzymes, potentially modulating their activity .
類似化合物との比較
Similar Compounds
Tetrahydro-2H-pyran-4-ol: Similar structure but lacks the propyl groups at the 2-position.
2,2-Dimethyltetrahydro-2H-pyran-4-ol: Similar structure with methyl groups instead of propyl groups.
2,2-Diethyltetrahydro-2H-pyran-4-ol: Similar structure with ethyl groups instead of propyl groups.
Uniqueness
2,2-Dipropyltetrahydro-2H-pyran-4-ol is unique due to the presence of two propyl groups at the 2-position, which can influence its chemical reactivity and interactions with other molecules. This structural feature can enhance its hydrophobicity and potentially alter its biological activity compared to similar compounds.
特性
分子式 |
C11H22O2 |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
2,2-dipropyloxan-4-ol |
InChI |
InChI=1S/C11H22O2/c1-3-6-11(7-4-2)9-10(12)5-8-13-11/h10,12H,3-9H2,1-2H3 |
InChIキー |
BFXKFUKLMRDGQJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1(CC(CCO1)O)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


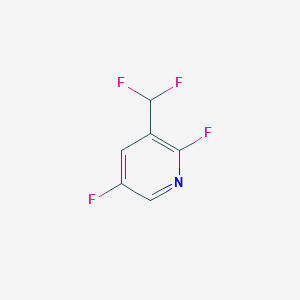
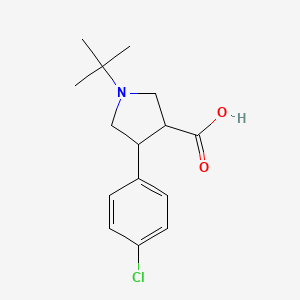
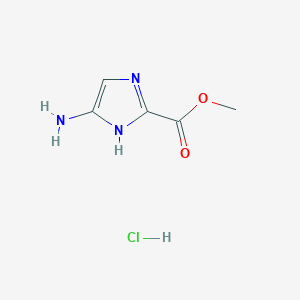
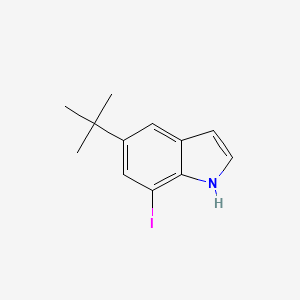
![7-Phenyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13668974.png)
![4,8-Dichloropyrido[4,3-d]pyrimidine](/img/structure/B13668982.png)

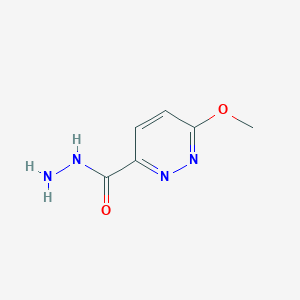
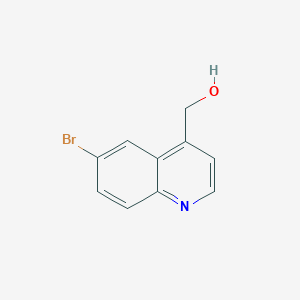
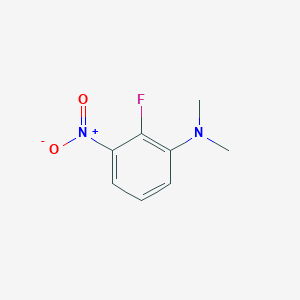
![6-Fluoro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13669004.png)


